molecular formula C21H18ClN5O2 B11026727 N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11026727
M. Wt: 407.9 g/mol
InChI Key: XFUGTPZESSFSEA-UHFFFAOYSA-N
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Description

N~3~-(3-CHLOROPHENYL)-7-(METHOXYMETHYL)-4-METHYL-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H18ClN5O2/c1-13-19(21(28)23-16-10-6-9-15(22)11-16)24-25-20-18(14-7-4-3-5-8-14)17(12-29-2)26-27(13)20/h3-11H,12H2,1-2H3,(H,23,28)

InChI Key

XFUGTPZESSFSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-CHLOROPHENYL)-7-(METHOXYMETHYL)-4-METHYL-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolo[5,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Introduction of Substituents: The chlorophenyl, methoxymethyl, methyl, and phenyl groups are introduced through a series of substitution reactions, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-CHLOROPHENYL)-7-(METHOXYMETHYL)-4-METHYL-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Various reagents can be used depending on the specific substitution desired, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or deoxygenated products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying specific biological pathways or targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N3-(3-CHLOROPHENYL)-7-(METHOXYMETHYL)-4-METHYL-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenol: An organic compound with a similar chlorophenyl group.

    Methoxymethyl derivatives: Compounds containing the methoxymethyl group.

    Pyrazolo[5,1-c][1,2,4]triazine derivatives: Compounds with the same core structure but different substituents.

Uniqueness

N~3~-(3-CHLOROPHENYL)-7-(METHOXYMETHYL)-4-METHYL-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

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